2,3-Dihydrobenzofuran-6-carbaldehyde
CAS No.: 55745-96-5
Cat. No.: VC5372979
Molecular Formula: C9H8O2
Molecular Weight: 148.161
* For research use only. Not for human or veterinary use.

CAS No. | 55745-96-5 |
---|---|
Molecular Formula | C9H8O2 |
Molecular Weight | 148.161 |
IUPAC Name | 2,3-dihydro-1-benzofuran-6-carbaldehyde |
Standard InChI | InChI=1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5-6H,3-4H2 |
Standard InChI Key | XSJAJQSDUJUNAI-UHFFFAOYSA-N |
SMILES | C1COC2=C1C=CC(=C2)C=O |
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,3-Dihydrobenzofuran-6-carbaldehyde consists of a benzene ring fused to a 2,3-dihydrofuran moiety, forming a rigid bicyclic framework. The aldehyde group at position 6 introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions. The compound’s IUPAC name is 2,3-dihydro-1-benzofuran-6-carbaldehyde, with the molecular formula C₉H₈O₂ and a exact mass of 148.052 g/mol .
Physical and Spectral Characteristics
Key physicochemical properties include:
The compound’s infrared (IR) spectrum exhibits characteristic stretches for the aldehyde carbonyl (~1700 cm⁻¹) and aromatic C–H bonds (~3100 cm⁻¹). Nuclear magnetic resonance (NMR) data (¹H and ¹³C) confirm the dihydrofuran ring’s saturation and the aldehyde’s electronic environment .
Synthetic Methodologies
Williamson Ether Synthesis and Cyclization
A common route involves starting with 3-hydroxybenzaldehyde. Protection of the phenolic hydroxyl via Williamson ether synthesis with 1-bromo-3-chloropropane yields an intermediate ether, which undergoes Friedel-Crafts cyclization to form the dihydrobenzofuran core. Subsequent oxidation or functionalization introduces the aldehyde group .
Palladium-Catalyzed Cross-Coupling
Advanced methods employ Suzuki-Miyaura couplings to decorate the benzofuran scaffold. For example, palladium nanoparticles catalyze the tandem cyclization/cross-coupling of boronic acids with propargyl ethers, enabling efficient synthesis of substituted derivatives .
Asymmetric Catalysis
Enantioselective synthesis using rhodium-catalyzed C–H insertion and palladium-mediated cyclization has been reported, producing chiral 2,3-dihydrobenzofurans with >97% enantiomeric excess .
Biological Activities and Pharmacological Applications
Cannabinoid Receptor 2 (CB2) Agonism
Racemic 2,3-dihydrobenzofuran-6-carbaldehyde derivatives exhibit potent CB2 selectivity, with compound 18 (MDA7) showing Kᵢ = 4.2 nM for CB2 versus Kᵢ = 1,420 nM for CB1. The S-enantiomer (MDA104) demonstrated superior activity in reversing neuropathic pain in rat models without locomotor side effects .
Anti-Inflammatory and Anticancer Effects
Fluorinated derivatives suppress lipopolysaccharide-induced inflammation by inhibiting cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). Key results include:
Activity | IC₅₀ (μM) | Model | Source |
---|---|---|---|
PGE₂ inhibition | 1.48 | Macrophages | |
IL-6 reduction | 1.23 | THP-1 cells | |
HCT116 proliferation | 70% | Colorectal cancer |
Mechanistically, these compounds downregulate Bcl-2 and induce PARP-1 cleavage, promoting apoptosis .
PPARα Agonism for Dyslipidemia
2,3-Dihydrobenzofuran-2-carboxylic acid analogs act as peroxisome proliferator-activated receptor alpha (PPARα) agonists, reducing triglycerides and cholesterol in Syrian hamsters at doses 10-fold lower than fenofibrate. Compound 27 achieved 46% LDL reduction at 1 mg/kg/day .
Recent Advances and Future Directions
Diversity-Oriented Synthesis (DOS)
Libraries of 2,3-dihydrobenzofuran derivatives have been constructed via DOS, incorporating fluorinated, esterified, and heteroaromatic substituents. These libraries facilitate rapid exploration of structure-activity relationships (SAR) for drug discovery .
Green Chemistry Approaches
Ultrasound-assisted synthesis of chalcone derivatives from 2,3-dihydrobenzofuran-6-carbaldehyde achieves 90% yields under solvent-free conditions, aligning with sustainable chemistry principles .
Computational Modeling
Ligand-steered homology modeling predicts binding modes of dihydrobenzofuran analogs to CB2, guiding the design of high-affinity agonists with improved blood-brain barrier permeability .
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